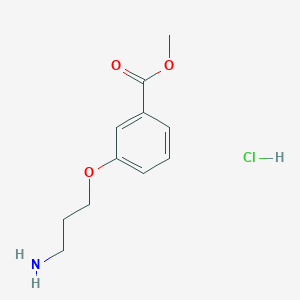

Methyl 3-(3-aminopropoxy)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-(3-aminopropoxy)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12;/h2,4-5,8H,3,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLNOCFKLWOVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 3-(3-aminopropoxy)benzoate hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it a valuable building block in medicinal chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used as a probe in biochemical assays to study enzyme interactions.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-(3-aminopropoxy)benzoate hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The specific molecular targets and pathways involved would vary based on the biological context and the specific application.

Comparison with Similar Compounds

(a) Metabutoxycaine Hydrochloride (2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate hydrochloride)

(b) Methyl 3-(4-Piperidinylmethoxy)benzoate Hydrochloride

- Molecular Formula: C₁₄H₁₉NO₃·HCl (MW: 285.77)

- Key Differences : The piperidinylmethoxy group introduces a rigid heterocyclic structure, likely improving receptor binding affinity in CNS-targeted drugs.

- Synthesis : Prepared via nucleophilic substitution or catalytic coupling, similar to methods in using PPA (polyphosphoric acid) .

Benzoate Esters with Heterocyclic Substituents

(a) Methyl 3-(5-Fluoropyridin-2-yl)benzoate Hydrochloride

(b) Methyl 3-(3-Hydroxypyridin-2-yl)benzoate Hydrochloride

- Molecular Formula: C₁₃H₁₂ClNO₃ (MW: 265.7)

- Key Differences : The hydroxypyridinyl group introduces hydrogen-bonding capability, which may influence solubility and target selectivity.

Amino-Substituted Propanoate and Benzoate Derivatives

(a) Benzyl 3-Aminopropanoate Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂ (MW: 215.68)

- Safety: Classified as non-hazardous, contrasting with some halogenated analogs requiring stricter handling .

(b) Methyl 3-Amino-3-(3-Methoxyphenyl)propanoate Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₃ (MW: 245.7)

Data Tables: Structural and Functional Comparison

Biological Activity

Methyl 3-(3-aminopropoxy)benzoate hydrochloride is a chemical compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉ClN₂O₃

- Molecular Weight : Approximately 274.73 g/mol

- IUPAC Name : Methyl 3-(3-aminopropoxy)benzoate; hydrochloride

The compound features a benzoate core with a propoxy side chain containing an amino group, which enhances its solubility and potential bioactivity compared to simpler benzoates.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other bacteria .

- Cytotoxicity : Research indicates potential cytotoxic effects against malignant cell lines, making it a candidate for further investigation in cancer therapy .

- Antioxidant Properties : The compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

- Antimycobacterial Activity :

- Cytotoxicity Assays :

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-(3-aminopropyl)benzoate hydrochloride | Propylamine side chain | Antimicrobial activity |

| (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride | Ethylamine side chain | Distinct pharmacological properties |

| Methyl 4-methylbenzoate | Simpler structure without amino groups | Base comparison for activity |

The comparative analysis highlights that this compound's specific structural arrangement allows for enhanced interaction with biological targets compared to simpler analogs.

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.